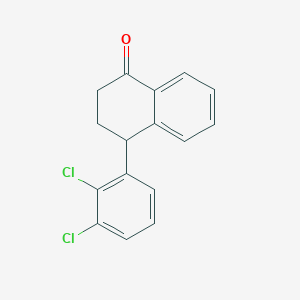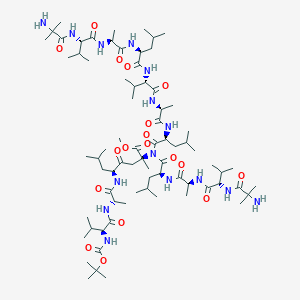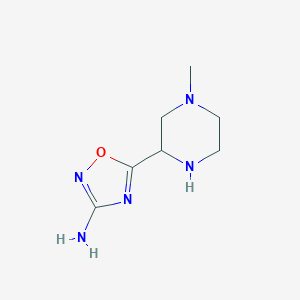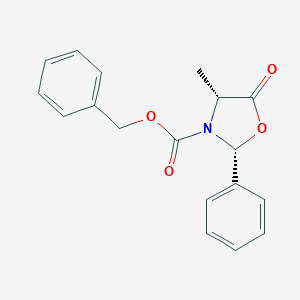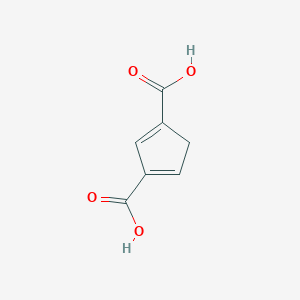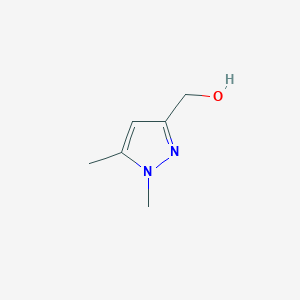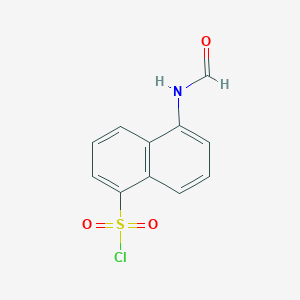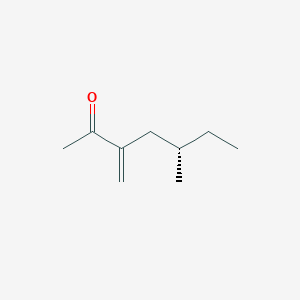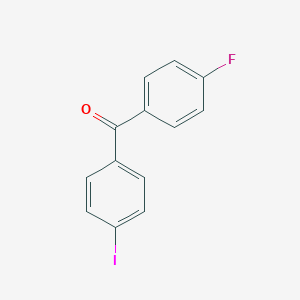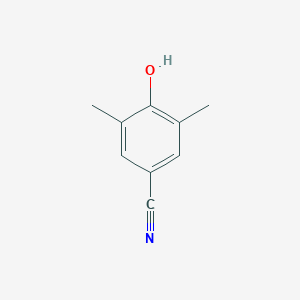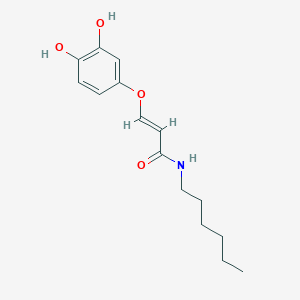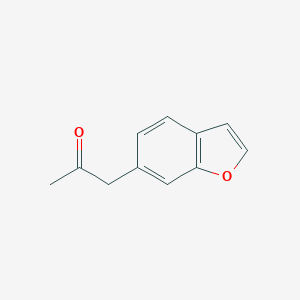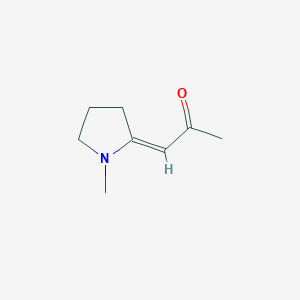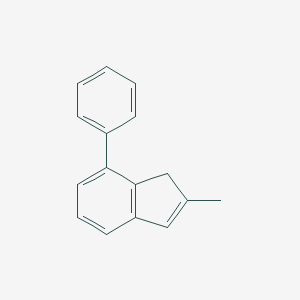
2-methyl-7-phenyl-1H-indene
Descripción general
Descripción
2-Methyl-7-phenyl-1H-indene is an organic compound with the empirical formula C16H14 . It is used for the preparation of metallocene complexes with heteroatom-containing n-ligands as a catalyst for olefin polymerization .
Molecular Structure Analysis
The molecular weight of 2-Methyl-7-phenyl-1H-indene is 206.28 g/mol . The compound has a complex structure with a phenyl group attached to the 7th carbon of the indene ring and a methyl group attached to the 2nd carbon .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-7-phenyl-1H-indene are not detailed in the search results, it is known to be used in the preparation of metallocene complexes .Physical And Chemical Properties Analysis
2-Methyl-7-phenyl-1H-indene has a boiling point of 120 °C at 0.1 mmHg and a melting point of 47-49 °C . Its molecular weight is 206.28 g/mol . The compound is likely to be a colorless to light yellow liquid .Aplicaciones Científicas De Investigación
Biological Activity and Structural Studies :
- A study by El‐Sheshtawy and Baker (2014) focused on derivatives of 2-phenyl-1H-indene-1-one, showing their antibacterial activity against both gram-negative and gram-positive bacteria. The compounds were characterized using spectroscopic techniques and density functional theory (El‐Sheshtawy & Baker, 2014).
Applications in Solar Cell Technology :
- Cheng, Li, and Zhan (2014) demonstrated the use of Indene-C60 bisadduct as an electron-cascade acceptor material in polymer solar cells, leading to enhanced power conversion efficiency (Cheng, Li, & Zhan, 2014).
Synthesis and Antimicrobial Applications :
- Research by Swamy et al. (2019) on (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones showed these compounds exhibit moderate to good antimicrobial activity (Swamy, Swapna, Sandeep, & Rao, 2019).
Chemical Synthesis and Characterization :
- Resconi et al. (2006) discussed the synthesis and characterization of methylene‐bridged metallocenes with 2,2′‐Methylenebis[1H‐inden‐1‐yl] ligands. These compounds showed potential in polymerization catalysis (Resconi, Camurati, Fiori, Balboni, Mercandelli, & Sironi, 2006).
Liquid Crystal Technology :
- Yokokoji, Shimizu, and Inoue (2009) developed novel liquid crystal core structures based on 2-phenyl-5,6-difluoro-1H-indene derivatives, exhibiting high optical anisotropy and low viscosity (Yokokoji, Shimizu, & Inoue, 2009).
Tautomer Stabilization Studies :
- Sigalov et al. (2019) synthesized 2H-Indazole Tautomers stabilized by intra- and intermolecular hydrogen bonds, providing insights into the stability of these molecular forms (Sigalov, Afonin, Sterkhova, & Shainyan, 2019).
Catalytic Synthesis of Substituted 1H-Indenes :
- Das et al. (2016) presented a new strategy for the catalytic synthesis of substituted 1H-indenes via metalloradical activation of o-cinnamyl N-tosyl hydrazones (Das, Chirila, Tromp, Reek, & Bruin, 2016).
Formation and Isomer Studies :
- Zhang, Kaiser, Kislov, Mebel, Golan, and Ahmed (2011) studied the formation of the aromatic indene molecule and its isomers under combustion-like conditions (Zhang, Kaiser, Kislov, Mebel, Golan, & Ahmed, 2011).
Enhanced Acceptor in Polymer Solar Cells :
- He, Peng, Zhao, Zou, and Li (2011) synthesized indene addition products of [6,6]-phenyl-C61-butyric acid methyl ester for use as an improved acceptor in polymer solar cells (He, Peng, Zhao, Zou, & Li, 2011).
Palladium-catalyzed Cyclocarbonylation :
- Pi, Yang, Huang, Liang, Yang, Zhang, and Li (2010) developed a selective protocol for synthesizing 2-methylene-3-substituted-2,3-dihydro-1H-inden-1-ones via palladium-catalyzed cyclocarbonylation (Pi, Yang, Huang, Liang, Yang, Zhang, & Li, 2010).
Propiedades
IUPAC Name |
2-methyl-7-phenyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCCMEDYANGBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401627 | |
| Record name | 2-Methyl-7-phenylindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-7-phenyl-1H-indene | |
CAS RN |
153733-75-6 | |
| Record name | 2-Methyl-7-phenylindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153733-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-7-phenylindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-7-phenyl-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

